Ethyl 6-Iodoimidazo[1,2-b]pyridazine-2-carboxylate
Overview
Description
Ethyl 6-Iodoimidazo[1,2-b]pyridazine-2-carboxylate is a chemical compound with the CAS Number: 1005786-10-6 . It has a molecular weight of 317.09 . The IUPAC name for this compound is ethyl 6-iodoimidazo[1,2-b]pyridazine-2-carboxylate .
Molecular Structure Analysis
The InChI code for Ethyl 6-Iodoimidazo[1,2-b]pyridazine-2-carboxylate is 1S/C9H8IN3O2/c1-2-15-9(14)6-5-13-8(11-6)4-3-7(10)12-13/h3-5H,2H2,1H3 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Scientific Research Applications
Medicinal Chemistry
In the realm of medicinal chemistry , Ethyl 6-Iodoimidazo[1,2-b]pyridazine-2-carboxylate serves as a valuable intermediate for the synthesis of various pharmacologically active molecules. Its iodo and carboxylate functional groups make it a versatile precursor for constructing imidazo[1,2-b]pyridazine derivatives, which are known for their biological activities .
Agriculture
For agricultural applications , this compound could be explored for the development of novel agrochemicals. The imidazo[1,2-b]pyridazine core is a common motif in molecules with herbicidal and fungicidal properties. Research into its derivatives could lead to the discovery of new pesticides or plant growth regulators .
Material Science
In material science , Ethyl 6-Iodoimidazo[1,2-b]pyridazine-2-carboxylate may be used as a building block for organic semiconductors. Its rigid structure and potential for electronic delocalization could contribute to the development of materials with desirable electronic properties for use in OLEDs or organic photovoltaics .
Environmental Science
The compound’s role in environmental science could involve the study of its degradation products and their environmental impact. Understanding its stability and breakdown could inform the assessment of new imidazo[1,2-b]pyridazine-based compounds’ environmental risks .
Analytical Chemistry
In analytical chemistry , Ethyl 6-Iodoimidazo[1,2-b]pyridazine-2-carboxylate can be used as a standard or reference compound in chromatographic methods. It could help in the quantification and identification of related substances in complex mixtures .
Biochemistry Research
Lastly, in biochemistry research , this compound might be used to study the biological pathways of imidazo[1,2-b]pyridazine metabolism. It could serve as a probe to understand how such compounds interact with biological systems at the molecular level .
Safety and Hazards
Future Directions
Imidazo[1,2-b]pyridazine derivatives, such as Ethyl 6-Iodoimidazo[1,2-b]pyridazine-2-carboxylate, have been widely studied in drug molecules due to their good biological activity . Future research may focus on exploring new derivatives of imidazo[1,2-b]pyridazine and their potential applications in medicine .
Mechanism of Action
Target of Action
Imidazo[1,2-b]pyridazine derivatives, to which this compound belongs, have been widely studied in drug molecules due to their good biological activity .
Mode of Action
It’s known that the negative potential region, usually related to the lone pair of electronegative atoms, is mainly distributed in the o atom of the ester group . This suggests that this region is more likely to provide electrons, indicating a potential site for nucleophilic attack .
Result of Action
Imidazo[1,2-b]pyridazine derivatives have shown diverse biological activities and pharmacological properties, such as antifungal, anti-diabetes, antiparasitic, anti-inflammatory, and anti-proliferative activity .
properties
IUPAC Name |
ethyl 6-iodoimidazo[1,2-b]pyridazine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8IN3O2/c1-2-15-9(14)6-5-13-8(11-6)4-3-7(10)12-13/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFOQBGKWGVLDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=N1)C=CC(=N2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8IN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679698 | |
Record name | Ethyl 6-iodoimidazo[1,2-b]pyridazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-Iodoimidazo[1,2-b]pyridazine-2-carboxylate | |
CAS RN |
1005786-10-6 | |
Record name | Ethyl 6-iodoimidazo[1,2-b]pyridazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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